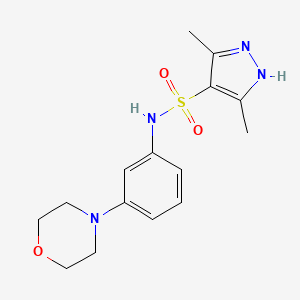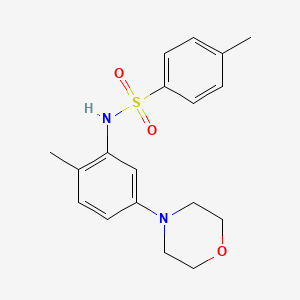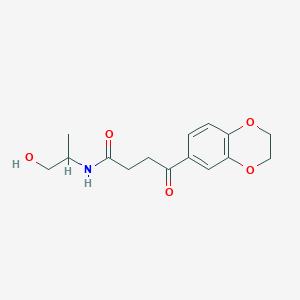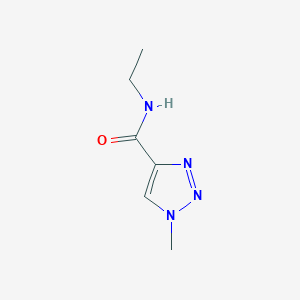![molecular formula C9H12N2O3S B6638722 Methyl 3-[[2-(1,3-thiazol-4-yl)acetyl]amino]propanoate](/img/structure/B6638722.png)
Methyl 3-[[2-(1,3-thiazol-4-yl)acetyl]amino]propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-[[2-(1,3-thiazol-4-yl)acetyl]amino]propanoate, also known as MTAA, is a synthetic compound that has been widely used in scientific research. It is a member of the thiazole family and is structurally similar to the amino acid cysteine. MTAA is a potent inhibitor of the enzyme glutathione S-transferase, which plays a crucial role in the detoxification of xenobiotics and endogenous compounds.
Mecanismo De Acción
Methyl 3-[[2-(1,3-thiazol-4-yl)acetyl]amino]propanoate works by binding to the active site of glutathione S-transferase, thereby inhibiting its activity. Glutathione S-transferase plays a critical role in the detoxification of xenobiotics and endogenous compounds by catalyzing the conjugation of glutathione to electrophilic compounds. By inhibiting this enzyme, Methyl 3-[[2-(1,3-thiazol-4-yl)acetyl]amino]propanoate can prevent the detoxification of harmful compounds, leading to increased toxicity and potential therapeutic benefits.
Biochemical and Physiological Effects:
Methyl 3-[[2-(1,3-thiazol-4-yl)acetyl]amino]propanoate has been shown to have a range of biochemical and physiological effects, including the induction of oxidative stress and apoptosis in cancer cells. Methyl 3-[[2-(1,3-thiazol-4-yl)acetyl]amino]propanoate has also been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting that it may have potential as a cancer therapeutic.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Methyl 3-[[2-(1,3-thiazol-4-yl)acetyl]amino]propanoate is its potent inhibitory activity against glutathione S-transferase, making it a useful tool for studying the role of this enzyme in drug metabolism and toxicology. However, the use of Methyl 3-[[2-(1,3-thiazol-4-yl)acetyl]amino]propanoate in lab experiments is limited by its low solubility in aqueous solutions, which can make it difficult to work with.
Direcciones Futuras
There are several future directions for the use of Methyl 3-[[2-(1,3-thiazol-4-yl)acetyl]amino]propanoate in scientific research. One potential application is in the development of new cancer therapeutics that target glutathione S-transferase. Methyl 3-[[2-(1,3-thiazol-4-yl)acetyl]amino]propanoate could also be used to investigate the role of this enzyme in the detoxification of environmental toxins and carcinogens. Additionally, the development of new methods for synthesizing and working with Methyl 3-[[2-(1,3-thiazol-4-yl)acetyl]amino]propanoate could expand its potential applications in scientific research.
Métodos De Síntesis
The synthesis of Methyl 3-[[2-(1,3-thiazol-4-yl)acetyl]amino]propanoate involves a multi-step process that begins with the reaction of thiazole-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with methyl 2-amino-3-chloropropanoate to yield the desired product, Methyl 3-[[2-(1,3-thiazol-4-yl)acetyl]amino]propanoate.
Aplicaciones Científicas De Investigación
Methyl 3-[[2-(1,3-thiazol-4-yl)acetyl]amino]propanoate has been used in a wide range of scientific research applications, including the study of drug metabolism, toxicology, and cancer biology. One of the most significant applications of Methyl 3-[[2-(1,3-thiazol-4-yl)acetyl]amino]propanoate is in the development of new drugs that target glutathione S-transferase. Methyl 3-[[2-(1,3-thiazol-4-yl)acetyl]amino]propanoate has also been used to investigate the role of this enzyme in the detoxification of environmental toxins and carcinogens.
Propiedades
IUPAC Name |
methyl 3-[[2-(1,3-thiazol-4-yl)acetyl]amino]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3S/c1-14-9(13)2-3-10-8(12)4-7-5-15-6-11-7/h5-6H,2-4H2,1H3,(H,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIWDUCDVWJRBPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCNC(=O)CC1=CSC=N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-[[2-(1,3-thiazol-4-yl)acetyl]amino]propanoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3,4-Difluorophenyl)-[4-(5-methyl-1,2-oxazole-3-carbonyl)piperazin-1-yl]methanone](/img/structure/B6638642.png)
![2-[(E)-[4-[(4-bromophenyl)methoxy]-3-methoxyphenyl]methylideneamino]guanidine](/img/structure/B6638647.png)





![N-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethyl]acetamide](/img/structure/B6638680.png)


![N-[3-(benzylmethylamino)propyl]-4-trifluoromethylbenzamide](/img/structure/B6638714.png)
![Cyclopropyl-[4-(1-pyridin-2-ylethyl)piperazin-1-yl]methanone](/img/structure/B6638717.png)
